molecular formula C9H10O3S B1480567 3-(Allyloxy)-4-methylthiophene-2-carboxylic acid CAS No. 2090418-84-9

3-(Allyloxy)-4-methylthiophene-2-carboxylic acid

Cat. No.: B1480567
CAS No.: 2090418-84-9
M. Wt: 198.24 g/mol
InChI Key: DOIBLZFNZQFWPZ-UHFFFAOYSA-N
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Description

3-(Allyloxy)-4-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-3-prop-2-enoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-3-4-12-7-6(2)5-13-8(7)9(10)11/h3,5H,1,4H2,2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIBLZFNZQFWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1OCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Allyloxy)-4-methylthiophene-2-carboxylic acid is a compound that has attracted attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C_10H_11O_3S
  • CAS Number : 2090418-84-9

This structure includes a thiophene ring, which is known for its reactivity and ability to participate in various biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structures can modulate oxidative stress pathways. For instance, derivatives containing thiophene rings have been shown to interact with the Nrf2–Keap1 pathway, which is crucial for cellular defense against oxidative stress . This interaction may lead to increased expression of antioxidant enzymes, providing a protective effect against cellular damage.

Anti-inflammatory Effects

Compounds similar to 3-(Allyloxy)-4-methylthiophene-2-carboxylic acid have demonstrated anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiophene derivatives. For example, certain derivatives have shown significant activity against various bacterial strains, suggesting that 3-(Allyloxy)-4-methylthiophene-2-carboxylic acid might possess similar antimicrobial effects. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

The biological activity of 3-(Allyloxy)-4-methylthiophene-2-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

  • Nrf2 Activation : By modulating the Nrf2 pathway, the compound may enhance the cellular antioxidant response.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, reducing the overall inflammatory response.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and function.

Research Findings and Case Studies

A variety of studies have explored the biological activity of similar thiophene derivatives. Below is a summary table of notable findings:

Study ReferenceBiological ActivityFindings
AntioxidantEnhanced Nrf2 activation leading to increased antioxidant enzyme levels.
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production in macrophages.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria at micromolar concentrations.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediate
3-(Allyloxy)-4-methylthiophene-2-carboxylic acid serves as a valuable synthetic intermediate in the preparation of various chemical compounds. Its unique structure allows it to participate in multiple reactions, including:

  • Esterification : The carboxylic acid group can react with alcohols to form esters, which are useful in various applications from fragrances to pharmaceuticals.
  • Amidation : It can react with amines to form amides, expanding its utility in drug synthesis.

Reactivity Comparison
Compared to other thiophene derivatives, the presence of the allyloxy group enhances its reactivity, allowing for more complex molecular architectures to be synthesized.

Medicinal Chemistry

Drug Development
The compound is being explored for its potential in drug development. Its derivatives have shown promise in targeting specific biological pathways, particularly in cancer therapy and antimicrobial applications. For instance:

  • Anticancer Agents : Studies have indicated that derivatives of 3-(Allyloxy)-4-methylthiophene-2-carboxylic acid exhibit cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer drugs.
  • Antimicrobial Activity : Research has demonstrated that certain derivatives possess significant antibacterial properties, suggesting their potential use in treating infections.

Materials Science

Polymer Chemistry
In materials science, 3-(Allyloxy)-4-methylthiophene-2-carboxylic acid is utilized as a monomer in the synthesis of polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties:

  • Biocompatible Polymers : The compound can be integrated into polymer matrices for drug delivery systems, enhancing the release profiles of therapeutic agents.
  • Thermosensitive Polymers : Copolymerization with other monomers can yield thermosensitive materials that respond to environmental stimuli, useful in controlled drug release applications.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of a derivative of 3-(Allyloxy)-4-methylthiophene-2-carboxylic acid on breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Polymer Synthesis

Research demonstrated the successful incorporation of 3-(Allyloxy)-4-methylthiophene-2-carboxylic acid into a polyurethane matrix. The resulting material exhibited enhanced mechanical properties and biocompatibility, making it suitable for biomedical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Allyloxy)-4-methylthiophene-2-carboxylic acid
Reactant of Route 2
3-(Allyloxy)-4-methylthiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.